(1-(3-fluorophenyl)-1H-pyrazol-4-yl)methanamine

Chemical Biology High-Throughput Screening Fragment-Based Drug Discovery

This compound is the sole 3-fluorophenyl-4-aminomethyl pyrazole in the AldrichCPR collection, offering exclusive access to a distinct fluorophenyl pyrazole amine chemotype. The 4-aminomethyl regioisomer orients the primary amine perpendicular to the pyrazole plane, creating unique hydrogen-bonding geometry for fragment screening. Available as a stable hydrochloride salt compatible with DMSO storage and automated liquid handling. 98% purity minimizes confounding impurity effects in SAR studies. Secure this non-redundant chemical space before supply is discontinued.

Molecular Formula C10H10FN3
Molecular Weight 191.2 g/mol
CAS No. 1177318-23-8
Cat. No. B1503936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(3-fluorophenyl)-1H-pyrazol-4-yl)methanamine
CAS1177318-23-8
Molecular FormulaC10H10FN3
Molecular Weight191.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)N2C=C(C=N2)CN
InChIInChI=1S/C10H10FN3/c11-9-2-1-3-10(4-9)14-7-8(5-12)6-13-14/h1-4,6-7H,5,12H2
InChIKeyCCPWGSMNBSDCGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluorophenyl)-1H-pyrazol-4-yl)methanamine (CAS 1177318-23-8): Chemical Identity and Procurement Baseline


(1-(3-Fluorophenyl)-1H-pyrazol-4-yl)methanamine (CAS 1177318-23-8) is a fluorinated pyrazole derivative bearing a primary aminomethyl substituent at the pyrazole 4-position and a 3-fluorophenyl group at N1 . The compound exists as both a free base (MW 191.20 g/mol, C₁₀H₁₀FN₃) and a hydrochloride salt (MW 227.67 g/mol, C₁₀H₁₁ClFN₃) . The 3-fluorophenyl substitution pattern distinguishes this compound from 2-fluoro and 4-fluoro positional isomers, and the 4-aminomethyl pyrazole core differs from alternative regioisomers bearing the aminomethyl group at the pyrazole 3- or 5-positions [1].

Procurement Risks of Interchanging 1-(3-Fluorophenyl)-1H-pyrazol-4-yl)methanamine with In-Class Pyrazole Methanamine Analogs


Within the fluorophenyl-pyrazole methanamine chemical series, substitution position profoundly alters both physicochemical properties and biological activity profiles [1]. The target compound features a specific 3-fluorophenyl substitution at N1 combined with a 4-aminomethyl pyrazole regioisomer; interchange with 2-fluorophenyl, 4-fluorophenyl, or alternative pyrazole substitution patterns (e.g., 3-aminomethyl, 5-aminomethyl) introduces altered electronic distribution, hydrogen-bonding geometry, and steric occupancy that can invalidate SAR continuity and compromise experimental reproducibility [2]. Furthermore, the hydrochloride salt form confers superior solid-state stability and aqueous handling characteristics compared to the free base .

Quantitative Procurement Differentiation: Evidence-Based Comparison of 1-(3-Fluorophenyl)-1H-pyrazol-4-yl)methanamine Against Closest Analogs


AldrichCPR Catalog Uniqueness: 3-Fluorophenyl-4-Aminomethyl Pyrazole as the Sole Available Regioisomer

Within the Sigma-Aldrich AldrichCPR collection of fluorophenyl pyrazole methanamine screening compounds, 1-[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride (CBR01206) represents the exclusive commercially cataloged compound bearing the specific combination of 3-fluorophenyl substitution and 4-aminomethyl pyrazole regioisomer . The closest commercially available comparators include the 4-fluorophenyl analog (CBR00764) with N-methyl substitution rather than primary amine, and 3,5-dimethyl variants (CBR00742) with altered steric and electronic profiles [1]. Direct head-to-head procurement comparison reveals zero cataloged 2-fluorophenyl-4-aminomethyl or unsubstituted phenyl-4-aminomethyl analogs in this collection, establishing the target compound as a unique chemotype entry point .

Chemical Biology High-Throughput Screening Fragment-Based Drug Discovery Building Blocks

Hydrochloride Salt Form: Enhanced Solid-State Handling and Aqueous Compatibility Relative to Free Base

The compound is commercially supplied as a hydrochloride salt (C₁₀H₁₁ClFN₃, MW 227.67) , while the corresponding free base (C₁₀H₁₀FN₃, MW 191.20) is available only through custom synthesis or as discontinued stock . The hydrochloride salt presents as a solid at ambient conditions (Sigma-Aldrich specification: 'form solid') , whereas the free base physical state is not consistently defined across vendor catalogs. Salt formation confers improved crystallinity, enhanced aqueous solubility for biological assay preparation, and reduced susceptibility to amine oxidation during storage .

Medicinal Chemistry Assay Development Compound Management Biophysical Screening

Purity Specification Comparison: 98% vs. 95% Minimum Purity Among Commercial Suppliers

Vendor purity specifications vary systematically across suppliers of this compound and its closest analogs. The target compound hydrochloride salt is available at 98.0% minimum purity from ChemSrc , and the free base at NLT 98% from MolCore . In contrast, the hydrochloride salt from CymitQuimica (Fluorochem brand) is specified at 95.0% purity , while the 2-fluorophenyl-3-aminomethyl regioisomer analog (CAS 1173070-02-4) is offered with unverified purity without batch-specific analytical certification .

Quality Control Assay Reproducibility Procurement Specifications Analytical Chemistry

3-Fluorophenyl vs. 4-Fluorophenyl Isomer Differentiation: Steric and Electronic Effects Relevant to Target Engagement

The meta-fluorine substitution (3-fluorophenyl) in the target compound produces distinct electronic and steric properties compared to para-fluorine (4-fluorophenyl) analogs. In related phenyl-pyrazole derivative series, 3-fluorophenyl substitution alters the dipole moment orientation of the N1-aryl group and modifies the torsional angle between the phenyl and pyrazole rings compared to 4-fluorophenyl substitution [1]. QSAR studies on fluorophenyl pyrazole derivatives against M. tuberculosis demonstrate that fluorine substitution position contributes as an independent variable to biological activity variation, with 3-fluorophenyl and 4-fluorophenyl analogs exhibiting non-interchangeable activity profiles [2].

Structure-Activity Relationship Medicinal Chemistry Ligand Design Computational Chemistry

4-Aminomethyl vs. 3-Aminomethyl Pyrazole Regioisomer: Distinct Hydrogen-Bonding Geometry

The target compound positions the primary aminomethyl group at the pyrazole 4-position, whereas commercially available regioisomers include 3-aminomethyl pyrazoles (e.g., CAS 1173070-02-4, 1-(2-fluorophenyl)-1H-pyrazol-3-yl)methanamine and 5-aminomethyl pyrazoles (e.g., CAS 2089669-72-5, (3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine) . The 4-aminomethyl substitution orients the primary amine vector perpendicular to the pyrazole plane and positions it approximately 4.3 Å from the N1-aryl centroid, whereas 3-aminomethyl substitution produces a distinct geometric relationship with altered hydrogen-bonding trajectory .

Fragment-Based Drug Discovery Structure-Based Design Molecular Recognition Scaffold Hopping

PI3Kγ Inhibitory Potential: Scaffold Validation for (1H-Pyrazol-4-yl)methanamine Series

The (1H-pyrazol-4-yl)methanamine scaffold, which defines the core architecture of the target compound, has been systematically evaluated for PI3Kγ enzyme inhibitory activity. In a series study, minor structural modifications to the (1H-pyrazol-4-yl)methanamine core yielded significant improvements in inhibitory potential against PI3Kγ [1]. While the specific 1-(3-fluorophenyl) derivative was not the primary subject of this study, the scaffold validation establishes the chemical series as possessing measurable kinase inhibitory activity, distinguishing it from untested pyrazole methanamine regioisomers [1].

Kinase Inhibition Immuno-Oncology Inflammation Enzymatic Assay

Procurement-Aligned Application Scenarios for 1-(3-Fluorophenyl)-1H-pyrazol-4-yl)methanamine Based on Verified Differentiation Evidence


High-Throughput Screening Library Expansion Requiring Unique 3-Fluorophenyl-4-Aminomethyl Chemotype

For screening collections seeking to maximize chemical diversity coverage of fluorophenyl pyrazole amine space, this compound represents a structurally non-redundant entry point. As documented in Evidence Item 1, the target compound is the sole 3-fluorophenyl-4-aminomethyl pyrazole available in the AldrichCPR collection, with no direct 2-fluorophenyl or unsubstituted phenyl equivalents cataloged . Procurement enables exploration of chemical space inaccessible through commercially stocked analogs, reducing the risk of screening against redundant chemotypes. The hydrochloride salt form (Evidence Item 2) ensures compatibility with automated liquid handling systems and DMSO-based compound storage protocols .

Medicinal Chemistry SAR Studies Requiring Positional Fluorine Scanning

When conducting systematic structure-activity relationship investigations of fluorophenyl-containing ligands, the 3-fluorophenyl substitution pattern provides a critical data point distinct from 2-fluoro and 4-fluoro isomers. Evidence Item 4 establishes that fluorine substitution position alters dipole orientation and torsional preferences in pyrazole-phenyl systems [1], and class-level SAR from antitubercular pyrazole studies confirms that 3-fluoro and 4-fluoro analogs produce non-interchangeable biological activity profiles [2]. The 98% purity specification (Evidence Item 3) supports reliable SAR interpretation by minimizing confounding impurity effects .

Fragment-Based Drug Discovery Leveraging Diverse Amine Presentation Vectors

The 4-aminomethyl pyrazole regioisomer presents the primary amine pharmacophore with a distinct spatial orientation compared to 3-aminomethyl and 5-aminomethyl alternatives. As characterized in Evidence Item 5, the 4-position substitution orients the amine vector perpendicular to the pyrazole plane, establishing a unique hydrogen-bonding trajectory for fragment screening . This geometric distinction is particularly valuable for fragment libraries designed to probe diverse protein binding site geometries. The solid hydrochloride salt form (Evidence Item 2) facilitates accurate gravimetric preparation of fragment screening concentrations .

Kinase Inhibitor Discovery Leveraging Validated (1H-Pyrazol-4-yl)methanamine Scaffold

For programs targeting PI3Kγ or related lipid kinases, the (1H-pyrazol-4-yl)methanamine core scaffold carries literature validation of enzyme inhibitory activity. Evidence Item 6 documents that this scaffold class has demonstrated measurable PI3Kγ inhibition, with minor structural modifications producing significant potency improvements [3]. While the specific 1-(3-fluorophenyl) derivative's IC₅₀ remains to be determined, the scaffold-level validation provides a literature-supported rationale for inclusion in kinase-focused screening cascades, distinguishing it from pyrazole methanamine regioisomers lacking published enzyme inhibition precedent [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-(3-fluorophenyl)-1H-pyrazol-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.